Fmftve
Overview
Description
Fmftve is a chemical compound with the molecular formula C5H5F5O2 and a molecular weight of 192.08 g/mol . This compound is known for its unique structure, which includes multiple fluorine atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
Fmftve undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding fluorinated aldehydes or acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Scientific Research Applications
Fmftve has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Mechanism of Action
The mechanism of action of Fmftve involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the fluorine atoms play a crucial role in stabilizing the transition state and facilitating the reaction . This mechanism is particularly important in its applications in organic synthesis and pharmaceutical development.
Comparison with Similar Compounds
Fmftve can be compared with other fluorinated compounds such as:
Trifluoromethyl vinyl ether: Similar in structure but lacks the methoxy and additional fluorine groups, making it less reactive in certain chemical reactions.
Fluoromethyl vinyl ether: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.
The unique combination of fluorine atoms in this compound makes it particularly valuable in applications requiring high reactivity and stability.
Properties
IUPAC Name |
(E)-1,3,3,3-tetrafluoro-2-(fluoromethoxy)-1-methoxyprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-11-4(7)3(12-2-6)5(8,9)10/h2H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILKSKWGPYBJE-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C(F)(F)F)OCF)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C(/C(F)(F)F)\OCF)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111607-91-1 | |
Record name | Fluoromethyl 2-methoxy-2-fluoro-1-(trifluoromethyl)vinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111607911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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